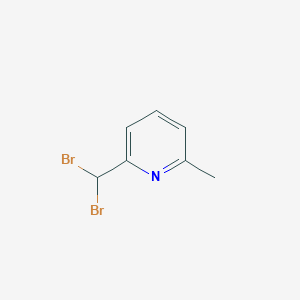
Pyridine, 2-(dibromomethyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(dibromomethyl)-6-methyl- is a derivative of pyridine, a six-membered aromatic heterocyclic compound containing one nitrogen atom. Pyridine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. The compound Pyridine, 2-(dibromomethyl)-6-methyl- is particularly notable for its unique chemical structure, which includes two bromine atoms and a methyl group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(dibromomethyl)-6-methyl- typically involves the bromination of 2-methylpyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the substitution of hydrogen atoms in the methyl group with bromine atoms, resulting in the formation of the dibromomethyl derivative.
Industrial Production Methods
Industrial production of Pyridine, 2-(dibromomethyl)-6-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(dibromomethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.
Substitution: The bromine atoms in the dibromomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Pyridine, 2-(dibromomethyl)-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(dibromomethyl)-6-methyl- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound, which lacks the dibromomethyl and methyl groups.
2-Methylpyridine: Similar structure but without the dibromomethyl group.
2,6-Dibromopyridine: Contains bromine atoms but lacks the methyl group.
Uniqueness
Pyridine, 2-(dibromomethyl)-6-methyl- is unique due to the presence of both the dibromomethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
681459-98-3 |
|---|---|
Fórmula molecular |
C7H7Br2N |
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 |
Clave InChI |
RWABFFAWFSCDBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



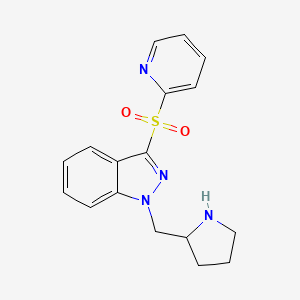
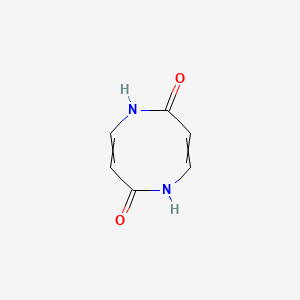

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
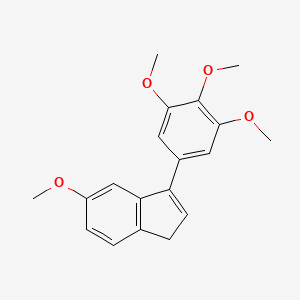
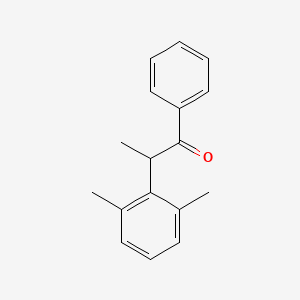
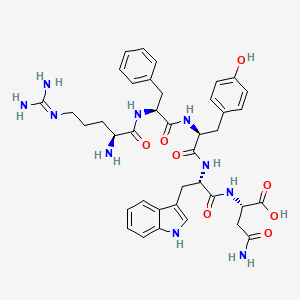
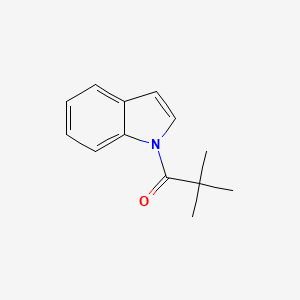

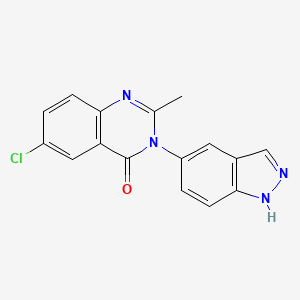
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
